molecular formula C7H9NO3 B3020990 Ethyl 2-methyloxazole-5-carboxylate CAS No. 76284-27-0

Ethyl 2-methyloxazole-5-carboxylate

Cat. No.: B3020990
CAS No.: 76284-27-0
M. Wt: 155.15 g/mol
InChI Key: DFMWELRIWHPNSQ-UHFFFAOYSA-N
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Description

Ethyl 2-methyloxazole-5-carboxylate is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis and Peptide Formation

Ethyl 2-methyloxazole-5-carboxylate plays a significant role in the enantioselective synthesis of complex organic compounds. A notable example is its use in synthesizing methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate (1) with high optical purity. This compound is formed through a Pd-catalyzed amide coupling and subsequent oxazole formation, demonstrating the utility of this compound in synthesizing macrocyclic azole peptides without racemization (Magata et al., 2017).

Structural Analysis

The compound's crystal structure has been studied, revealing key details about its molecular arrangement. Ethyl 2-aminooxazole-5-carboxylate, closely related to this compound, forms planar sheets connected by intermolecular hydrogen bonding, which is crucial for understanding its chemical behavior and potential applications in materials science (Kennedy et al., 2001).

Antimicrobial Applications

This compound derivatives have been synthesized and studied for their antimicrobial activities. Modifications of this compound have shown effectiveness against various bacterial and fungal strains, demonstrating its potential in developing new antimicrobial agents. This includes analysis using techniques like 3D-QSAR for structure-activity relationships (Desai et al., 2019).

Drug Development and Pharmaceutical Research

The compound has been used as a building block in drug development, specifically in synthesizing potential bronchodilators. For instance, its transformation into N,N'-bis(4-methyloxazol-5-yl)urea demonstrates its relevance in synthesizing xanthine analogues, which are important in respiratory medicine (Ray & Ghosh, 1999).

Organic Synthesis and Chemical Modifications

This compound is a versatile reagent in organic synthesis, demonstrated by its use in synthesizing α-aryl and α-vinyl N-acetylglycine ethyl esters. Its reactivity with organolead triacetates and subsequent conversion highlights its utility in creating complex organic molecules with potential pharmaceutical applications (Morgan & Pinhey, 1994).

Safety and Hazards

Ethyl 2-methyloxazole-5-carboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Properties

IUPAC Name

ethyl 2-methyl-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-8-5(2)11-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMWELRIWHPNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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